molecular formula C14H13Cl2N3O3 B11065009 4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11065009
M. Wt: 342.2 g/mol
InChI Key: SBVXOYPHCONKDB-UHFFFAOYSA-N
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Description

4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is a synthetic organic compound that features a dichlorobenzoyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the butanoic acid moiety.

    Reduction: Reduced forms of the dichlorobenzoyl group.

    Substitution: Substituted derivatives where the chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3,4-DICHLOROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its specific structural features that confer distinct biological activities. Its combination of a dichlorobenzoyl group with a pyrazole ring and butanoic acid moiety provides a versatile scaffold for drug design and material science applications.

Properties

Molecular Formula

C14H13Cl2N3O3

Molecular Weight

342.2 g/mol

IUPAC Name

4-[4-[(3,4-dichlorobenzoyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C14H13Cl2N3O3/c15-11-4-3-9(6-12(11)16)14(22)18-10-7-17-19(8-10)5-1-2-13(20)21/h3-4,6-8H,1-2,5H2,(H,18,22)(H,20,21)

InChI Key

SBVXOYPHCONKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN(N=C2)CCCC(=O)O)Cl)Cl

Origin of Product

United States

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